molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No. B2776933
M. Wt: 371.48
InChI Key: KFMZDHZURPZIQO-UHFFFAOYSA-N
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Description

“N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide” is a complex organic compound. It appears to contain a benzene ring with a benzyloxy (benzyl ether) group, a phenyl group, and a cyclopentanecarboxamide group. The benzyloxy group is a common protecting group in organic synthesis, often used to protect alcohols . The cyclopentanecarboxamide group is a cyclic amide, which is a common motif in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyloxy group, the formation of the cyclopentanecarboxamide group, and the coupling of these groups with the phenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a benzyloxy group, a phenyl group, and a cyclopentanecarboxamide group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy group could potentially be deprotected under acidic or basic conditions to yield a phenol . The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyloxy and cyclopentanecarboxamide groups could confer polarity to the compound, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antitubercular Potential

A study highlighted the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, suggesting their safety profile (Nimbalkar et al., 2018).

Antitumor Activity

Another research focused on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, noting its potential antitumor effect and excellent bioactivities (H. Bin, 2015).

Cytotoxic Evaluation

A different study synthesized various analogues containing N-phenyl aniline and evaluated their cytotoxic activity against human carcinoma cell lines, revealing significant inhibition for these cell lines (Walaa S. El‐serwy et al., 2016).

Mitosis Inhibition

Research on N-(1,1-dimethylpropynyl) benzamide series showed that these compounds are powerful inhibitors of mitosis in plant cells, providing insights into the control of cell division in plants (Merlin et al., 1987).

Dual Function Against Thrombosis

A study synthesized benzyloxy anilides of nipecotic and isonipecotic acids, which were potent inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These findings point towards their potential as dual-function antithrombotic drugs (de Candia et al., 2009).

Anti-Bone Cancer Activity

The synthesis and characterization of a heterocyclic compound with a benzyloxy group demonstrated significant anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Antimicrobial and Antiproliferative Properties

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides exhibited antimicrobial and antiproliferative activities, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).

Inhibition of Nitric Oxide Production

A study isolated new benzamide derivatives that effectively inhibited nitric oxide production in microglia cells, suggesting their therapeutic potential in neuroinflammation (Kim et al., 2009).

Antibacterial and Antifungal Activities

2-Benzoylamino-N-phenyl-benzamide derivatives were synthesized and exhibited inhibitory growth of bacteria and fungi, indicating their antimicrobial potential (Ighilahriz-Boubchir et al., 2017).

Inhibition of Alkaline Phosphatase and Ecto-5′-Nucleotidases

Benzamide derivatives were shown to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).

Inhibition of Monoamine Oxidase B for Parkinson's Disease Therapy

Research on benzyloxyphenyl derivatives highlighted their potent and selective inhibition of monoamine oxidase B, showing promise for Parkinson's disease therapy (Yeon et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .

properties

IUPAC Name

1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZDHZURPZIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide

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